tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a formyl group at the 3rd position, and a tert-butyl ester group at the 1st position of the indole ring.
Preparation Methods
The synthesis of tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate typically involves several steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation reaction is used to introduce a formyl group at the 3rd position of the indole ring.
Protection: The resulting compound is then converted to its N-Boc (tert-butoxycarbonyl) derivative.
Chemical Reactions Analysis
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications due to its biological activities.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological processes. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
These compounds share the indole core structure but differ in the position and type of substituents, which can significantly influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 6-bromo-3-formylindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXGCKWHPVRYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462090 | |
Record name | 1H-Indole-1-carboxylic acid, 6-bromo-3-formyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93862-70-5 | |
Record name | 1H-Indole-1-carboxylic acid, 6-bromo-3-formyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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